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Compound of Interest

Compound Name: rac a-Methadol-d3

Cat. No.: B570774

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac a-Methadol-d3 is a deuterated analog of a-methadol, a synthetic opioid analgesic. Its
primary application in scientific research is as an internal standard for the quantitative analysis
of a-methadol, its metabolites, and other related opioid compounds in various biological
matrices.[1] The incorporation of three deuterium atoms provides a distinct mass shift, enabling
precise and accurate quantification using mass spectrometry-based techniques such as liquid
chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass
spectrometry (GC-MS).[1] This technical guide provides a comprehensive overview of the
chemical properties, pharmacology, analytical methodologies, and relevant biological pathways
associated with rac a-Methadol-d3.

Chemical and Physical Properties

A summary of the known chemical and physical properties of rac a-Methadol-d3 and its non-
deuterated parent compound, a-methadol, is presented in Table 1. Specific physical properties
such as melting and boiling points for rac a-Methadol-d3 are not readily available in the public
domain, which is common for a research-grade stable isotope-labeled internal standard.

Table 1: Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b570774?utm_src=pdf-interest
https://www.benchchem.com/product/b570774?utm_src=pdf-body
https://www.benchchem.com/product/b570774
https://www.benchchem.com/product/b570774
https://www.benchchem.com/product/b570774?utm_src=pdf-body
https://www.benchchem.com/product/b570774?utm_src=pdf-body
https://www.benchchem.com/product/b570774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory

Check Availability & Pricing

Property rac a-Methadol-d3 rac a-Methadol
CAS Number 1217842-77-7[2] 17199-54-1
Chemical Formula C21H26D3NO C21H20NO
Molecular Weight 314.5 g/mol [2] 311.47 g/mol
(3R,6R)-6- (3R,6R)-6-
IUPAC Name (dimethylamino)-4,4-diphenyl- (dimethylamino)-4,4-
1,1,1-trideuterioheptan-3-ol diphenylheptan-3-ol
Synonyms (x)-a-Methadol-d3 Alphamethadol, Alfametadol
Appearance Not specified (typically a solid) Not specified
Solubility Not specified Not specified
Melting Point Not available Not available
Boiling Point Not available Not available

Pharmacology and Mechanism of Action

a-Methadol, the non-deuterated parent compound of rac a-Methadol-d3, is a synthetic opioid
that exerts its analgesic effects primarily through its interaction with the p-opioid receptor
(MOR).[3] As a G-protein coupled receptor (GPCR), the activation of MOR by an agonist like a-
methadol initiates a downstream signaling cascade.

Receptor Binding

o-Methadol is comprised of two isomers, L-a-methadol and D-a-methadol, both of which are
active as opioid analgesics and bind to the p-opioid receptor. L-a-methadol is also a significant
active metabolite of the clinically used opioid substitute, levacetylmethadol (LAAM). The
binding affinities of the optical isomers of methadone and its derivatives, including a-methadol,
to opiate receptors in rat brain homogenates have been studied. The IC50 values, which
represent the concentration of a drug that is required for 50% inhibition of binding of a
radiolabeled ligand, provide a measure of the affinity of the compound for the receptor.

Table 2: Opioid Receptor Binding Affinity of a-Methadol Isomers
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Compound Radioligand IC50 (nM)
[-Methadone 3H-Dihydromorphine 1.8
3H-Naloxone 4.5

d-Methadone 3H-Dihydromorphine 55
3H-Naloxone 110

o-d-Methadol 3H-Dihydromorphine 18
3H-Naloxone 40

o-I-Methadol SH-Dihydromorphine 110
3H-Naloxone 250

o-d-Normethadol 3H-Dihydromorphine 35
3H-Naloxone 100

o-I-Normethadol 3H-Dihydromorphine 2.5

3H-Naloxone

6.0

Data from "The Binding of the Optical Isomers of Methadone, Alpha-Methadol, Alpha-

Acetylmethadol and Their N-demethylated Derivatives to the Opiate Receptors of Rat Brain"

Signaling Pathway

Upon agonist binding, the p-opioid receptor undergoes a conformational change, leading to the
activation of intracellular heterotrimeric G proteins, specifically of the Gi/o family. This activation
results in the dissociation of the Ga and Gy subunits, which then modulate the activity of
various downstream effectors.

Caption: p-Opioid receptor signaling pathway activated by a-Methadol.

Metabolism

The metabolism of rac a-Methadol-d3 is expected to mirror that of its non-deuterated
counterpart and is structurally related to methadone. The primary site of metabolism is the liver,
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where cytochrome P450 (CYP) enzymes play a crucial role. The major metabolic pathway for
methadone and its analogs is N-demethylation. The deuterium labeling in rac a-Methadol-d3
can influence the rate of metabolism due to the kinetic isotope effect, making it a valuable tool
for studying these pathways.

Caption: Cytochrome P450-mediated metabolism of rac a-Methadol-d3.

Experimental Protocols

rac a-Methadol-d3 is predominantly used as an internal standard in analytical methods for the
quantification of opioids. Below are generalized protocols for LC-MS/MS and GC-MS analysis,
which can be adapted for specific matrices and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MSIMS) for Opioid Analysis in Biological Fluids

This protocol outlines a general procedure for the extraction and analysis of opioids from
samples like urine or plasma.

Caption: General workflow for LC-MS/MS analysis of opioids.
Methodology:
e Sample Preparation:

o To 1 mL of the biological sample (e.g., urine, plasma), add a known concentration of rac a-
Methadol-d3 as the internal standard.

o Perform sample clean-up and concentration using either Solid-Phase Extraction (SPE)
with a suitable cartridge (e.g., mixed-mode cation exchange) or Liquid-Liquid Extraction
(LLE) with an appropriate organic solvent (e.g., ethyl acetate).

o Chromatographic Separation:
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic
acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
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o Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

o Injection Volume: 5-20 pL.

e Mass Spectrometric Detection:
o lonization: Electrospray lonization (ESI) in positive mode.

o Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific
precursor-to-product ion transitions for both the analyte and rac a-Methadol-d3 are
monitored.

o Data Analysis: The peak area ratio of the analyte to the internal standard is used to
construct a calibration curve and quantify the analyte concentration in the unknown

samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Opioid Analysis

GC-MS is another powerful technique for opioid analysis, often requiring derivatization to
improve the volatility and thermal stability of the analytes.

Methodology:
o Sample Preparation and Derivatization:

o Follow a similar extraction procedure as for LC-MS/MS (SPE or LLE) after the addition of
rac a-Methadol-d3.

o After evaporation of the solvent, the dried extract is derivatized. A common derivatizing
agent for opioids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS), which converts hydroxyl and amine groups to their
trimethylsilyl (TMS) derivatives.

¢ Gas Chromatographic Separation:

o Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-
methylpolysiloxane).
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o Carrier Gas: Helium at a constant flow rate.

o Temperature Program: A temperature gradient is used to separate the analytes, for
example, starting at 100°C and ramping up to 300°C.

o Mass Spectrometric Detection:
o lonization: Electron lonization (EI).

o Analysis Mode: Selected lon Monitoring (SIM) is used to monitor characteristic ions for the
derivatized analyte and the internal standard for quantification. Full scan mode can be
used for qualitative identification based on the fragmentation pattern.

o Data Analysis: Similar to LC-MS/MS, quantification is based on the peak area ratio of the
analyte to the internal standard.

Spectral Data

Detailed, experimentally-derived NMR and mass spectra for rac a-Methadol-d3 are not widely
published. However, based on its structure and the principles of these analytical techniques,
the expected spectral characteristics can be described.

Table 3: Predicted Spectral Data Characteristics
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Technique

Expected Characteristics

1H NMR

The spectrum would be complex due to the
numerous protons in the molecule. The signals
corresponding to the protons on the carbon
adjacent to the deuterated methyl group would
show altered multiplicity compared to the non-
deuterated compound. The characteristic
aromatic proton signals from the two phenyl

groups would be present.

13C NMR

The spectrum would show the expected number
of carbon signals. The carbon of the deuterated
methyl group would likely be a multiplet due to
coupling with deuterium and would have a

significantly lower intensity.

Mass Spectrometry (EI)

The molecular ion peak would be observed at
m/z 314. The fragmentation pattern would be
similar to that of a-methadol, with key fragments
showing a +3 Da mass shift if they retain the
deuterated methyl group. Common
fragmentation pathways would involve cleavage

of the side chain.

Conclusion

rac a-Methadol-d3 (CAS: 1217842-77-7) is a crucial tool for researchers in the fields of
analytical chemistry, pharmacology, and drug metabolism. Its primary utility as an internal

standard in mass spectrometry-based methods ensures the accuracy and reliability of

quantitative data for a-methadol and related opioids. Understanding its chemical properties,

pharmacological context, and the analytical methodologies in which it is employed is essential

for its effective use in scientific research and drug development. This guide provides a

foundational overview to support these endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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